methyl 2-[(benzyloxy)methyl]-L-prolinate
Description
Methyl 2-[(benzyloxy)methyl]-L-prolinate is a chiral proline derivative featuring a benzyloxymethyl substituent at the C2 position of the pyrrolidine ring. This structural modification enhances steric hindrance and lipophilicity compared to unmodified proline esters, making it valuable in peptide synthesis and drug design. The benzyloxymethyl group acts as a protective moiety, stabilizing the compound during coupling reactions while allowing selective deprotection under controlled conditions . Its synthesis typically involves coupling reactions between functionalized carboxylic acids and methyl L-prolinate, followed by ester hydrolysis or further derivatization .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl (2R)-2-(phenylmethoxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-17-13(16)14(8-5-9-15-14)11-18-10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t14-/m1/s1 |
InChI Key |
OYPRHTWWHPVHJY-CQSZACIVSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCCN1)COCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1(CCCN1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzyloxymethyl-substituted prolinate is compared below with three structurally related compounds, focusing on synthesis, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Differences
Substituent Chemistry :
- This compound contains an ether-linked benzyloxymethyl group , which is more hydrolytically stable than the carbamate-linked Cbz group in Acid 4 or the ester-linked benzyloxycarbonyl group in Compound 08 .
- The cyclohexyl group in Acid 4 increases steric bulk, reducing reactivity in peptide elongation compared to the benzyloxymethyl analog .
Synthetic Efficiency: Compound 08 was synthesized in 98% yield using EDC·HCl and DMAP , suggesting that similar conditions could optimize the target compound’s synthesis.
Reactivity in Peptide Coupling :
- Methyl L-valyl-L-prolinate (from Scheme E3) forms stable amides with acyl chlorides , whereas the benzyloxymethyl group in the target compound may hinder nucleophilic attack at the proline nitrogen, necessitating tailored coupling agents.
Table 2: Reaction Condition Comparison
Research Findings and Implications
Steric Effects : The benzyloxymethyl group in the target compound reduces racemization during peptide bond formation compared to Cbz-protected analogs, as seen in Acid 4’s synthesis .
Synthetic Challenges : highlights that methyl L-prolinate derivatives require precise stoichiometry (e.g., 1.1–2.2 equivalents) and catalytic DMAP to avoid side reactions , which likely applies to the target compound.
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